

Spectroscopic Profile of Triethylfluorosilane: A Technical Guide

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Compound of Interest

Compound Name: Triethylfluorosilane

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This technical guide provides a comprehensive overview of the key spectroscopic data for the organosilicon compound, **Triethylfluorosilane** ((C₂H₅)₃SiF). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of **Triethylfluorosilane**. The following sections detail the expected ¹H, ¹³C, and ¹⁹F NMR spectral data.

¹H NMR Spectroscopy

While a definitive experimental spectrum for **Triethylfluorosilane** is not readily available in public databases, the ¹H NMR spectrum is predicted to consist of two main signals corresponding to the methyl and methylene protons of the ethyl groups. Based on data for structurally similar compounds, such as Triethylsilane, the following chemical shifts and multiplicities are anticipated.

Table 1: Predicted ¹H NMR Data for **Triethylfluorosilane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 0.6	Quartet (q)	6H	Si-CH ₂ -CH ₃
~ 1.0	Triplet (t)	9H	Si-CH ₂ -CH ₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **Triethylfluorosilane** is expected to show two distinct signals for the ethyl carbons. PubChem indicates the availability of a ¹³C NMR spectrum for **Triethylfluorosilane**[1]. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for **Triethylfluorosilane**

Chemical Shift (δ) ppm	Assignment
~ 4	Si-CH ₂ -CH ₃
~ 7	Si-CH ₂ -CH ₃

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of **Triethylfluorosilane** will exhibit a single signal due to the single fluorine atom. While a specific experimental value is not widely published, related fluorosilane compounds and general ¹⁹F chemical shift data suggest a chemical shift in the upfield region relative to the standard CFC_l₃[2].

Table 3: Predicted ¹⁹F NMR Data for **Triethylfluorosilane**

Chemical Shift (δ) ppm (vs. CFC _l ₃)
Predicted: ~ -150 to -180

Infrared (IR) Spectroscopy

The infrared spectrum of **Triethylfluorosilane** will display characteristic absorption bands corresponding to the vibrations of its functional groups. Although a specific spectrum for this

compound is not available, the spectrum of the closely related Triethylsilane, available on the NIST WebBook, provides a strong basis for predicting the key vibrational modes[3][4][5]. The predicted significant IR absorptions are listed in Table 4.

Table 4: Predicted IR Absorption Bands for **Triethylfluorosilane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2955	Strong	C-H stretch (asymmetric, CH ₃)
~ 2910	Strong	C-H stretch (asymmetric, CH ₂)
~ 2875	Strong	C-H stretch (symmetric, CH ₃)
~ 1460	Medium	C-H bend (scissoring, CH ₂)
~ 1415	Medium	C-H bend (asymmetric, CH ₃)
~ 1380	Medium	C-H bend (symmetric, CH ₃)
~ 1240	Medium	CH ₂ wag
~ 1015	Strong	Si-C stretch
~ 850-900	Strong	Si-F stretch
~ 730	Strong	CH ₂ rock

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Triethylfluorosilane** results in a characteristic fragmentation pattern that can be used for its identification. The mass spectrum is available in the NIST Chemistry WebBook[6][7]. The molecular ion and major fragments are detailed in Table 5.

Table 5: Mass Spectrometry Data for **Triethylfluorosilane**

m/z	Relative Intensity (%)	Assignment
134	~15	[M] ⁺ , Molecular Ion
105	100	[M - C ₂ H ₅] ⁺
77	~80	[M - C ₂ H ₅ - C ₂ H ₄] ⁺
49	~30	[SiF] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A solution of **Triethylfluorosilane** (typically 5-25 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

Instrumentation and Data Acquisition:

- ¹H NMR: Spectra are typically acquired on a 300-600 MHz NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
- ¹⁹F NMR: This is a high-sensitivity nucleus, and spectra can be acquired relatively quickly. The spectral width should be set to cover the expected chemical shift range for organofluorine compounds.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **Triethylfluorosilane**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .

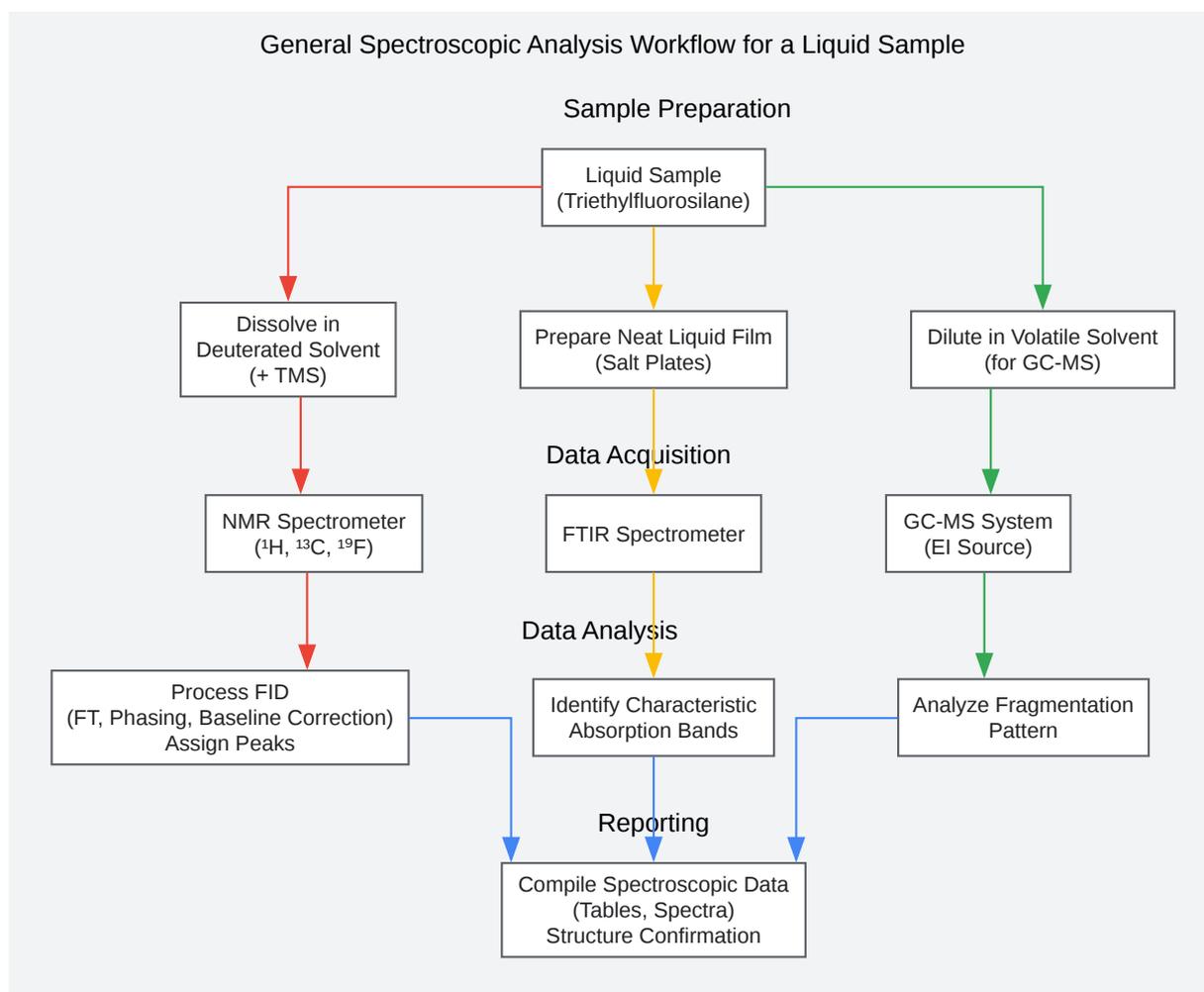
Mass Spectrometry (MS)

Sample Introduction and Ionization: **Triethylfluorosilane**, being a volatile liquid, is well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). The sample is injected into a GC where it is vaporized and separated from any impurities. The eluent from the GC column is then introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions.

Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, resulting in the mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample such as **Triethylfluorosilane**.



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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a liquid sample.

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